2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide
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Overview
Description
2-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)hydrazinecarboxamide is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)hydrazinecarboxamide typically involves the reaction of 4-chloro-6-(ethylamino)-1,3,5-triazine with hydrazinecarboxamide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)hydrazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
2-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)hydrazinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: A related triazine derivative with similar chemical properties.
2-Amino-4-chloro-6-methylpyrimidine: Another compound with a similar structure but different functional groups.
Uniqueness
2-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)hydrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88322-73-0 |
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Molecular Formula |
C6H10ClN7O |
Molecular Weight |
231.64 g/mol |
IUPAC Name |
[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]urea |
InChI |
InChI=1S/C6H10ClN7O/c1-2-9-5-10-3(7)11-6(12-5)14-13-4(8)15/h2H2,1H3,(H3,8,13,15)(H2,9,10,11,12,14) |
InChI Key |
HOJBGOTZNGAPDN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NNC(=O)N |
Origin of Product |
United States |
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